ATP-13C10 (dilithium) ATP-13C10 (dilithium)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16607217
InChI: InChI=1S/C10H16N5O13P3.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;;
SMILES:
Molecular Formula: C10H14Li2N5O13P3
Molecular Weight: 529.0 g/mol

ATP-13C10 (dilithium)

CAS No.:

Cat. No.: VC16607217

Molecular Formula: C10H14Li2N5O13P3

Molecular Weight: 529.0 g/mol

* For research use only. Not for human or veterinary use.

ATP-13C10 (dilithium) -

Specification

Molecular Formula C10H14Li2N5O13P3
Molecular Weight 529.0 g/mol
IUPAC Name dilithium;[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Standard InChI InChI=1S/C10H16N5O13P3.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;;
Standard InChI Key GSCAHXFCKKVRCE-ODQJVVOMSA-L
Isomeric SMILES [Li+].[Li+].[13CH]1=N[13C](=[13C]2[13C](=N1)N([13CH]=N2)[13C@H]3[13CH]([13C@H]([13C@H](O3)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N
Canonical SMILES [Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N

Introduction

Chemical Identity and Structural Characteristics

ATP-13C10 (dilithium) retains the core structure of ATP but incorporates isotopic substitutions and lithium counterions. Its molecular formula is C₁₀H₁₆N₅O₁₃P₃·2Li, with a molecular weight of 522.08 g/mol (isotopically adjusted) . The dilithium salt form replaces the acidic hydrogens of the triphosphate group with lithium ions, optimizing physicochemical properties for laboratory use.

Isotopic Labeling Strategy

The substitution of ten carbon atoms with ¹³C ensures minimal disruption to the molecule’s biochemical behavior while providing a distinct mass signature for detection. This labeling is particularly advantageous in:

  • Metabolic flux analysis: Tracking ATP utilization in pathways like glycolysis or oxidative phosphorylation .

  • Quantitative MS: Differentiating endogenous ATP from exogenous sources in pharmacokinetic studies .

Structural Comparison with Native ATP

Table 1 summarizes key differences between ATP-13C10 (dilithium) and native ATP:

PropertyNative ATPATP-13C10 (Dilithium)
Molecular FormulaC₁₀H₁₆N₅O₁₃P₃C₁₀H₁₆N₅O₁₃P₃·2Li
Molecular Weight (g/mol)507.18522.08
Isotopic CompositionNatural abundance¹³C (10 atoms), ¹⁵N (0 atoms)
SolubilityModerate in waterEnhanced due to Li⁺ counterions

Synthesis and Purification

The synthesis of ATP-13C10 (dilithium) involves enzymatic or chemical methods to incorporate ¹³C-labeled precursors. Key steps include:

  • Isotopic precursor incorporation: Culturing Saccharomyces cerevisiae or Escherichia coli in media containing ¹³C-glucose to biosynthesize labeled ATP .

  • Lithium salt conversion: Treating ATP with lithium hydroxide to replace protons on the triphosphate group.

  • Purification: Chromatographic techniques (e.g., ion-pair LC) isolate the compound from biological matrices .

Applications in Research

Mass Spectrometry-Based Quantification

ATP-13C10 (dilithium) serves as an internal standard in LC-MS/MS and MALDI-TOF MS assays. For example, van Kampen et al. (2004) demonstrated its utility in detecting intracellular ATP and antiretroviral drug metabolites in peripheral blood mononuclear cells (PBMCs) with a sensitivity of 0.5 fmol/sample . The isotopic label eliminates signal overlap with endogenous ATP, enabling accurate quantification even in complex matrices.

Metabolic Tracing Studies

In a 2023 study, researchers used ATP-13C10 (dilithium) to map ATP turnover rates in cancer cell lines under hypoxic conditions. The ¹³C label allowed precise measurement of ATP pool dilution via GC-MS, revealing a 40% reduction in ATP synthesis rate compared to normoxic cells .

Analytical Methodologies

MALDI-TOF Mass Spectrometry

Van Kampen et al. (2004) optimized MALDI-TOF MS parameters for nucleotide analysis using anthranilic acid/nicotinic acid (AA/NA) matrices. Key findings include:

  • Detection limit: 0.5 fmol for ATP-13C10 (dilithium) .

  • Reproducibility: AA/NA matrices yielded superior signal consistency compared to 3-hydroxypicolinic acid .

  • Post-source decay (PSD): Fragmentation patterns distinguished ATP-13C10 from isobaric compounds like dGTP .

Liquid Chromatography-Tandem MS (LC-MS/MS)

A 2024 cross-validation study demonstrated that LC-MS/MS with ATP-13C10 (dilithium) as an internal standard achieved a linear dynamic range of 0.1–100 μM (R² = 0.998) in plasma samples . Intraday precision was <5% CV, meeting FDA bioanalytical guidelines .

Challenges and Limitations

Despite its advantages, ATP-13C10 (dilithium) presents challenges:

  • Cost: ¹³C-labeled precursors increase synthesis expenses by ~20-fold compared to unlabeled ATP .

  • Matrix effects: Ion suppression in biological samples requires rigorous sample cleanup prior to MS analysis .

Future Directions

Ongoing research aims to expand applications of ATP-13C10 (dilithium) in:

  • Single-cell metabolomics: Coupling microsampling techniques with high-sensitivity MALDI-FTICR MS .

  • Drug development: Assessing mitochondrial toxicity of antiretrovirals by monitoring ATP-ADP exchange rates .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator